Anti-Tubercular Activity: Complete Loss of Potency Relative to the 4-Benzylthio Analog (Direct Head-to-Head Comparison)
In a head-to-head evaluation against Mycobacterium tuberculosis H37Rv (ATCC 27294) in BACTEC 12B medium, compound 7b (4-benzylthio-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidine) exhibited 90% inhibition at 12.5 µg/mL, while the target compound 7a (4-methylthio-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidine, CAS 328390-10-9) showed no significant activity in the same primary screening panel [1]. This near-binary activity cliff establishes that the 4-thioether group—methyl vs benzyl—is the sole determinant of anti-TB potency within this otherwise identical molecular framework.
| Evidence Dimension | Inhibition of Mycobacterium tuberculosis H37Rv growth |
|---|---|
| Target Compound Data | No significant activity (inactive) |
| Comparator Or Baseline | Compound 7b (4-benzylthio analog): 90% inhibition at 12.5 µg/mL |
| Quantified Difference | ≥90% inhibition for 7b vs undetectable inhibition for 7a at equivalent concentration |
| Conditions | M. tuberculosis H37Rv (ATCC 27294), BACTEC 12B medium, primary screening assay; compound concentration 12.5 µg/mL |
Why This Matters
This dramatic selectivity switch defines CAS 328390-10-9 as an essential negative-control compound for anti-TB drug discovery programs targeting the pyrazolo[3,4-d]pyrimidine scaffold, while its active analog 7b serves as the hit compound.
- [1] Moukha-Chafiq, O., Taha, M.L., Lazrek, H.B., Pannecouque, C., Witvrouw, M., De Clercq, E., Barascut, J.L., Imbach, J.L. (2001). Synthesis and biological activity of 4-substituted 1-[1-(2-hydroxyethoxy)-methyl-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines. Nucleosides, Nucleotides and Nucleic Acids, 20(3), 1797-1810. View Source
